molecular formula C10H18ClNO4 B1404257 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 2059917-33-6

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No. B1404257
M. Wt: 251.71 g/mol
InChI Key: IAUFBLCQRNNJLX-SCLLHFNJSA-N
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Description

“2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride” is a chemical compound . It is closely related to “(2R,5R)-2,5-Dimethyl-pyrrolidine hydrochloride” which has a molecular weight of 135.6363 . The molecule contains a total of 32 bond(s), 11 non-H bond(s), 2 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including structures similar to 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride, play a significant role in medicinal chemistry for developing new therapeutic agents. The pyrrolidine ring, a five-membered nitrogen heterocycle, is highly valued in drug discovery due to its ability to efficiently explore pharmacophore space because of its sp^3-hybridization, contribution to the molecule's stereochemistry, and enhancement of three-dimensional coverage through pseudorotation. These features have led to bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The versatility of the pyrrolidine scaffold is further highlighted by its application in synthesizing compounds with various biological profiles, emphasizing the importance of stereochemistry and the spatial orientation of substituents in determining the biological activity of drug candidates (Li Petri et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The application of hybrid catalysts in synthesizing complex organic structures has profound implications in medicinal chemistry, including the development of compounds related to 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride. Recent reviews have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in one-pot multicomponent reactions has enabled the development of lead molecules. This highlights the potential of such catalysts in synthesizing structurally complex and biologically significant molecules, underscoring the importance of innovative catalytic approaches in drug synthesis and discovery (Parmar et al., 2023).

properties

IUPAC Name

diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

CAS RN

162376-29-6
Record name rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
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Reactant of Route 5
2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
Reactant of Route 6
2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

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